Vegfr‑2‑IN‑41 Versus Sorafenib: VEGFR‑2 Kinase Inhibition Potency Comparison
Vegfr‑2‑IN‑41 (Compound 8) inhibited VEGFR‑2 kinase with an IC50 of 0.0554 μM, directly compared to the reference multi‑kinase inhibitor sorafenib, which exhibited an IC50 of 0.0416 μM in the same in vitro enzymatic assay [1]. The difference of 0.0138 μM (≈33% higher IC50) places Vegfr‑2‑IN‑41 in the sub‑micromolar potency range, slightly less potent than sorafenib but within the same order of magnitude.
| Evidence Dimension | VEGFR‑2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.0554 μM |
| Comparator Or Baseline | Sorafenib: 0.0416 μM |
| Quantified Difference | 0.0138 μM (≈33% higher IC50 vs sorafenib) |
| Conditions | In vitro VEGFR‑2 kinase inhibition assay, as described in Elgammal et al. (2024) |
Why This Matters
This direct head‑to‑head data enables researchers to gauge the potency of Vegfr‑2‑IN‑41 relative to the clinically established sorafenib, informing its suitability for assays where sorafenib serves as a positive control or where slightly attenuated VEGFR‑2 inhibition is desired.
- [1] Elgammal WE, et al. Design, synthesis, and anticancer evaluation of N‑sulfonylpiperidines as potential VEGFR‑2 inhibitors, apoptotic inducers. Bioorg Chem. 2024;145:107157. PMID: 38340473. View Source
